molecular formula C12H9N3O2 B10933529 2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione

2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B10933529
M. Wt: 227.22 g/mol
InChI Key: KPMZAHBUWCMYFA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both pyrazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and isoindole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyrazole ring.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of pyrazole and isoindole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C12H9N3O2/c1-14-7-6-10(13-14)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-7H,1H3

InChI Key

KPMZAHBUWCMYFA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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